1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
Overview
Description
“1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine” is a derivative of piperazine . Piperazines have been described as ‘failed pharmaceuticals’, as some had been evaluated as potential therapeutic agents by pharmaceutical companies but never brought to the market . One piperazine that has been commonly used as NPS is 1-benzylpiperazine (BZP) though other piperazine derivatives have also been reported .
Scientific Research Applications
Calcium-Channel Antagonist Activity : Certain 1,4-dihydropyridine derivatives, similar in structure to 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, have shown potential as calcium-channel antagonists, indicating possible therapeutic applications in cardiovascular diseases (Linden et al., 2011).
PARP-1 Inhibition : A study highlighted that the 4-phenyl-1,2,3,6-tetrahydropyridine fragment, closely related to the compound , significantly improves the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair. This suggests its utility in designing potent PARP-1 inhibitors (Ishida et al., 2005).
Analgesic and Hyperglycemic Activity : N-[(Phenylcarbonyl)amino]-1,2,3,6-tetrahydropyridines, structurally similar to the compound , exhibited potent analgesic activity and some of them showed significant hyperglycemic effects, suggesting their potential in pain management and glucose regulation (Yeung et al., 1982).
Antiviral and Organic Synthesis Applications : 1-Benzyl-3-hydroxy-1,2,3,6-tetrahydropyridines, related to the compound, have been proposed as multipurpose synthons for fine organic synthesis and potential antiviral compounds (Grishina et al., 2005).
Anti-inflammatory Agents : Some N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-(benzyl)-1,2,3,6-tetrahydropyridines, which share a structural similarity with the compound, have shown potential as anti-inflammatory agents, indicating possible applications in treating inflammatory conditions (Rao et al., 1995).
Monoamine Oxidase B Interaction : Studies have explored the interaction of similar tetrahydropyridine derivatives with monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. This suggests potential applications in studying and treating neurological disorders (Sablin et al., 1994).
Properties
IUPAC Name |
1-benzyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN/c19-18-8-6-16(7-9-18)17-10-12-20(13-11-17)14-15-4-2-1-3-5-15/h1-10H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRJZCQEHKIWCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435008 | |
Record name | 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163630-89-5 | |
Record name | 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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